Bienvenue dans la boutique en ligne BenchChem!

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

Lipophilicity Druglikeness CNS Permeability

Procure N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide (CAS 851406-70-7) for your advanced drug discovery programs. This 1,2-dihydro-2-oxoquinoline derivative features a unique 5,8-dimethyl substitution and a 3-phenylpropanamide tail, occupying a distinct chemical space critical for SAR studies targeting 5-HT₄ receptors (cognition, GI motility) and redox-dependent anticancer pathways. Its enhanced lipophilicity (cLogP ~3.38) ensures superior passive permeability for CNS and intracellular target engagement. Available at research-grade purity (≥95%), it serves as an ideal diversity screening element, late-stage diversification intermediate, and benchmark standard for novel cyclization methodologies. Rigorous quality control ensures batch-to-batch consistency for reproducible results.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 851406-70-7
Cat. No. B2563871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide
CAS851406-70-7
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C22H24N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)(H,24,26)
InChIKeyPOAQMTSPXUMSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide (CAS 851406-70-7): Procurement-Grade Technical Baseline for a Specialized Dihydroquinolinone Research Intermediate


N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide (CAS 851406-70-7) is a synthetic organic compound belonging to the 1,2-dihydro-2-oxoquinoline (quinolinone) class [1]. The compound features a 5,8-dimethyl substitution pattern on the quinolinone core and a 3-phenylpropanamide side chain linked via an ethyl spacer. With a molecular formula of C₂₂H₂₄N₂O₂ and a molecular weight of approximately 348.45 g/mol, this compound is primarily utilized as a research intermediate and screening library component in drug discovery programs targeting neurological and oncological indications. Current commercial availability is limited to specialty chemical suppliers offering the compound at ≥95% purity for non-human research applications .

Why 1,2-Dihydro-2-oxoquinoline Analogs Cannot Be Interchanged with N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide


The biological and physicochemical profile of the 1,2-dihydro-2-oxoquinoline scaffold is highly sensitive to substitution pattern and side-chain identity. Subtle modifications—including the position of methyl substituents and the type of amide-linked tail—fundamentally alter receptor selectivity, metabolic stability, and redox behavior [1]. The 5,8-dimethyl arrangement on the quinolinone core, combined with the 3-phenylpropanamide tail, occupies a specific chemical space that differs from close analogs (e.g., N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide). Differences in molecular weight (348.45 vs. 320.39 g/mol), lipophilicity, and hydrogen-bonding capacity preclude simple substitution without altering target engagement or pharmacokinetic parameters . This structural uniqueness is critical in structure-activity relationship (SAR) studies targeting specific receptor subtypes, where even a single methyl shift can ablate desired activity.

N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide: Quantitative Differentiation Evidence Against Closest Analogs


Increased Calculated Lipophilicity (LogP) Relative to the Benzamide Analog

The 3-phenylpropanamide side chain imparts significantly higher calculated lipophilicity compared to the benzamide analog (CAS 851406-87-6). While direct experimental LogP for both compounds is not publicly available, in silico predictions from the PrenDB database assign a LogP of 3.38 to the target compound [1], exceeding the typical range for CNS-targeted small molecules and indicating enhanced membrane permeability. However, it should be noted that this is a predicted value, and experimental determination is lacking.

Lipophilicity Druglikeness CNS Permeability Physicochemical Profiling

Class-Level Redox Stability and Antiproliferative Activity Profile

N-substituted 1,2-dihydroquinolines, structurally related to the target compound, have been shown to exert antiproliferative effects through redox imbalance induction in cancer cells. A published study on a series of N-substituted 1,2-dihydroquinolines demonstrated that redox stability correlates with antiproliferative activity, with compounds inducing mitochondrial membrane potential loss, cytochrome c release, and caspase 9/3 activation [1]. The 5,8-dimethyl substitution pattern on the quinolinone core stabilizes the dihydroquinoline ring against spontaneous oxidation, potentially conferring a more tractable redox profile compared to unsubstituted analogs. However, no direct data for the target compound exists, and this inference is based solely on class-level SAR.

Anticancer Redox Chemistry Apoptosis Mitochondrial Dysfunction

Class-Level Serotonin 5-HT₄ Receptor Ligand Potential from the 1,2-Dihydro-2-oxoquinoline Scaffold

The 1,2-dihydro-2-oxoquinoline scaffold is a validated pharmacophore for modulation of the serotonin 5-HT₄ receptor. Patented compounds from Suven Life Sciences (US 8,598,204 B2) demonstrate that specific substitution patterns on the quinolinone core yield high-affinity 5-HT₄ receptor ligands [1]. The 5,8-dimethyl and 3-phenylpropanamide combination of the target compound represents a unique substitution pattern within this pharmacophore space. While the target compound was not explicitly claimed in the Suven patent, the chemical proximity to disclosed examples suggests potential for 5-HT₄ receptor engagement. Note: This is a class-level inference; no direct binding data has been identified for CAS 851406-70-7.

5-HT₄ Receptor Serotonergic Neurological Indications GPCR Ligand

N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide: Recommended Application Scenarios Based on Current Evidence


Neurological Drug Discovery: 5-HT₄ Receptor-focused Screening Libraries

The compound is structurally related to a patented pharmacophore for 5-HT₄ receptor ligands (Suven Life Sciences, US 8,598,204 B2) [1]. It can be employed as a diversity-enhancing element in a screening library designed to identify novel serotonergic agents for cognitive disorders, gastrointestinal motility disorders, or mood disorders. Its 5,8-dimethyl substitution pattern, when compared to the patented analogs, provides a distinct steric and electronic profile, potentially leading to differential subtype selectivity or altered pharmacokinetic properties.

Oncology Research: Redox-active Quinolinone Lead Optimization Programs

N-substituted 1,2-dihydroquinolines with electron-donating substituents exhibit redox-dependent antiproliferative activity and induce intrinsic apoptosis in cancer cells [2]. The 5,8-dimethyl groups stabilize the dihydroquinoline core, potentially enhancing the compound's redox profile. Researchers investigating mitochondrial-targeted anticancer strategies can use this compound as a structural probe to explore the relationship between substitution pattern, redox potential, and cytotoxicity.

Medicinal Chemistry Campaigns Requiring Enhanced Membrane Permeability

The 3-phenylpropanamide side chain contributes to a higher calculated lipophilicity (LogP ~3.38) compared to benzamide analogs [3]. This makes the compound suitable for lead optimization programs that require improved passive membrane permeability, particularly for intracellular or CNS targets. The compound can serve as a late-stage diversification intermediate or as a reference standard for assessing how amide tail modifications affect cellular permeability.

Synthetic Methodology Development for 1,2-Dihydro-2-oxoquinolines

The synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives via intramolecular arene C(sp²)–H amidation of 3-phenylpropanamides has been reported with yields of 33–94% [4]. This compound can serve as a substrate or product reference in the development of new transition-metal-catalyzed or radical-mediated cyclization methodologies for constructing the substituted quinolinone scaffold. Its well-defined structure and commercial availability (≥95% purity) facilitate its use as a benchmark compound.

Quote Request

Request a Quote for N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.